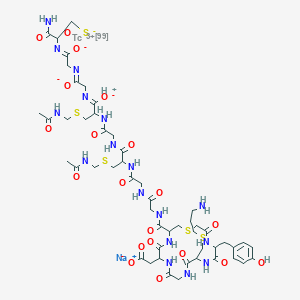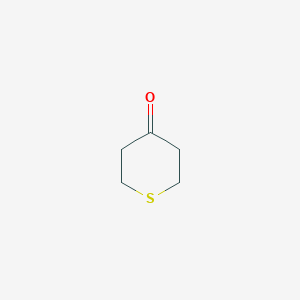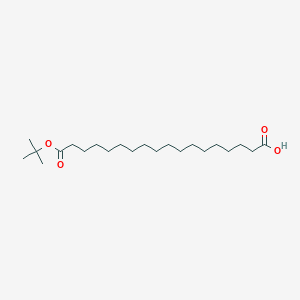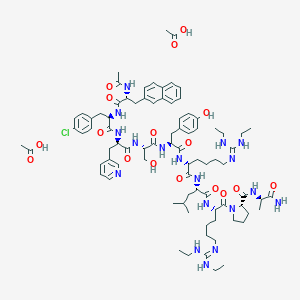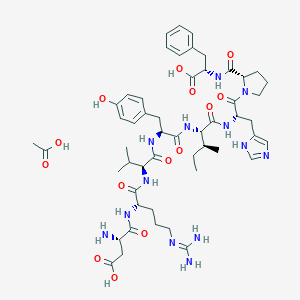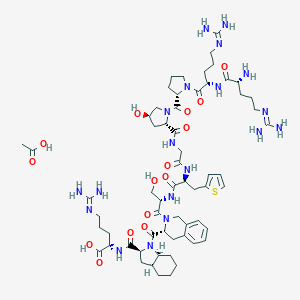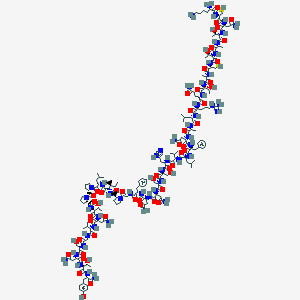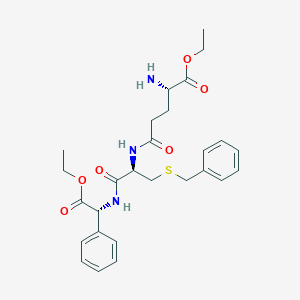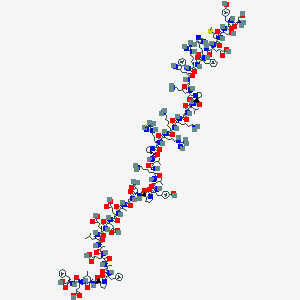
Terlipressin
Vue d'ensemble
Description
Terlipressin is a synthetic analogue of vasopressin, an endogenous neurohormone that acts as a vasoconstrictor . It is a prodrug of lypressin, or lysine vasopressin . This compound is used in adults to improve kidney function in people with hepatorenal syndrome .
Molecular Structure Analysis
The molecular formula of this compound is C52H74N16O15S2 . Its relative molecular mass is 1227.37 . This compound is a polypeptide .Chemical Reactions Analysis
This compound is physically and chemically stable under certain conditions . It was found to be stable when stored in infusors at 2–8 °C for 7 days and 24 h when maintained at 22.5 °C for a subsequent 24 h .Physical And Chemical Properties Analysis
This compound is physically and chemically stable under certain conditions . All reconstituted infusor concentrations retained above 90% of the original concentration over the test conditions .Applications De Recherche Scientifique
1. Use in Cirrhosis and Related Complications
Terlipressin, an analog of arginine-vasopressin, is prominently used in treating complications related to cirrhosis, such as bleeding esophageal varices (BEV) and hepatorenal syndrome (HRS). Its pharmacological effect is primarily through the stimulation of vasopressin-1 receptors, leading to vasoconstriction, increased mean arterial pressure, and reduced portal flow and pressure. Notably, this compound, in combination with albumin, can reverse type 1 HRS in a significant percentage of cases and is considered the most efficient therapy for this condition (Krag et al., 2008).
2. Cardiovascular Effects and Management of Hypotension
This compound exhibits direct vasoconstrictor properties, making it a potential alternative to catecholamines for restoring blood pressure in septic shock. It acts as a direct vasopressor beyond its conversion into [Lysine8] vasopressin (LVP). Its impact on coronary circulation and myocardial function has been observed in various studies, indicating its utility in managing refractory arterial hypotension, particularly in patients treated with renin-angiotensin system inhibitors (Ryckwaert et al., 2009); (Boccara et al., 2003).
3. Pharmacological Profile and Receptor Activity
The pharmacological profile of this compound includes its role as a vasopressin agonist with effects in various medical conditions, including end-stage liver disease. It's known for reducing portal vein pressure and is beneficial in treating hepatorenal syndrome and catecholamine-resistant septic shock (Saner et al., 2007). Additionally, its binding and receptor-mediated cellular activities at vasopressin-1 and vasopressin-2 receptors have been studied, providing insight into its in vivo responses (Jamil et al., 2017).
4. Hemodynamic Effects in Cirrhosis Patients
The effects of this compound on systemic, hepatic, and renal hemodynamics in patients with cirrhosis have been explored. These studies have been crucial in understanding how this compound affects renal arteries and contributes to its effectiveness in managing hepatorenal syndrome (Narahara et al., 2009).
Mécanisme D'action
Target of Action
Terlipressin, a synthetic analogue of vasopressin, primarily targets the vasopressin type 1 receptors (V1 receptors) located on vascular smooth muscle cells . These receptors play a crucial role in maintaining vascular tone and regulating blood pressure .
Mode of Action
This compound acts as a vasoconstrictor, predominantly in the splanchnic circulation . It binds to the V1 receptors, causing vasoconstriction, which narrows the blood vessels . This action increases peripheral vascular resistance, leading to an increase in blood pressure .
Biochemical Pathways
This compound is a prodrug of lypressin, also known as lysine vasopressin . The N-terminal glycyl residues of this compound are cleaved by various tissue peptidases to release lypressin, the pharmacologically active metabolite . Once formed, lypressin undergoes various peptidase-mediated metabolic pathways in body tissues .
Pharmacokinetics
This compound is cleaved by endothelial peptidases, resulting in the slow release of the active drug, lypressin, over 4-6 hours . This pharmacokinetic property aids in intermittent intravenous dosing every 4-6 hours . This compound has a volume of distribution of 0.6-0.9 L/kg . After the glycyl residues are cleaved, this compound disappears from the circulation at a mean time of 24 minutes . The active metabolite lypressin is gradually released over the course of several hours .
Result of Action
The vasoconstrictive action of this compound on the splanchnic circulation reduces portal inflow . This compound has also been shown to dilate intrahepatic vessels, thereby reducing intrahepatic resistance to portal flow . By redistributing blood volume out of the splanchnic vascular territories, this compound exerts its main therapeutic effects: namely, the decreased perfusion of arterial or venous bleeding sites in the gastrointestinal tract, and the reversal of the harmful splanchnic distribution of body water which promotes the development of hepatorenal syndrome .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, patients with conditions such as septic shock, bronchial asthma, respiratory deficiencies, uncontrolled hypertension, electrolyte derangements, cerebral or peripheral vascular diseases, cardiac arrhythmias, chronic renal insufficiency, acute coronary syndrome, coronary deficiencies, or previous myocardial infarction must use this compound with caution and strict patient monitoring . Furthermore, the drug’s efficacy can be affected by the patient’s age and renal function .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H74N16O15S2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENFXAYNYRLAIU-QSVFAHTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H74N16O15S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048952 | |
| Record name | Terlipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1227.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terlipressin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.67e-01 g/L | |
| Record name | Terlipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terlipressin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Endogenous vasopressin, also referred to as antidiuretic hormone (ADH) or arginine vasopressin (AVP), regulates important physiological processes such as osmotic balance, blood pressure regulation, sodium homeostasis, and kidney functioning. It is a nonapeptide synthesized in the hypothalamus and stored in the posterior pituitary. Vasopressin mediates its biological effects by binding to three subtypes of vasopressin receptors. V1 receptors are expressed on vascular smooth muscle and many other cells such as hepatocytes: activating these G-protein-coupled receptors leads to vasoconstriction. V2 receptors are predominantly expressed on the basolateral membrane of the distal tubule and collecting ducts of the kidney: these receptors are responsible for the antidiuretic effect of vasopressin, regulating water permeability of kidney tubules and therefore maintaining water homeostasis. V3 receptors mediate the effects of vasopressin on the central nervous system. Vasopressin is considered a stress hormone as it is released into the bloodstream in response to various volume and pressure stimuli, such as pain, surgery, syncope and shock. Shock conditions such as hypovolemia initially cause an increase in the release of vasopressin to maintain organ perfusion; however, as the shock state progresses, plasma vasopressin concentrations decrease due to several causes such as depleted stores of vasopressin in refractory shock and a central inhibitory effect of initially elevated vasopressin levels on further vasopressin release. Terlipressin is a synthetic vasopressin analogue that can cause sustained increases in blood pressure in patients with shock conditions. It exhibits twice the selectivity for vasopressin V1 receptors versus V2 receptors. Terlipressin is pharmacologically active but acts as a prodrug for [lypressin] (also known as lysine vasopressin), a vasoconstrictor and antidiuretic agent. The exact mechanism of action of terlipressin is not fully understood; however, terlipressin works to cause vasoconstriction in shock and other conditions associated with vasodilation. Hepatorenal syndrome (HRS) is caused by splanchnic and systemic arterial vasodilation along with a reduced mean arterial pressure (MAP) and cardiac output, resulting in a marked decrease in effective circulating volume. Terlipressin is thought to increase renal blood flow in patients with HRS-1 by reducing portal hypertension and blood circulation in portal vessels and increasing effective arterial volume and mean arterial pressure (MAP). | |
| Record name | Terlipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
14636-12-5 | |
| Record name | Terlipressin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014636125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terlipressin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terlipressin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terlipressin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terlipressin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015569 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



